1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide
Description
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860538 | |
| Record name | 1-Pentofuranosyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36791-04-5, 1192243-01-8 | |
| Record name | ribavirin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentofuranosyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
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Triazole substrate : 3-Carbomethoxy-1,2,4-triazole (1 equivalent).
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Ribofuranose donor : 1-O-Acetyl-2,3,5-tri-O-acetyl-L-ribofuranose (1.1 equivalents).
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Lewis acid catalyst : Tin(IV) chloride (SnCl₄, 0.5–1.5 equivalents).
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Solvent : Dichloromethane (DCM) or toluene.
The reaction proceeds via nucleophilic attack of the triazole’s N1 nitrogen on the anomeric carbon of the ribofuranose, facilitated by SnCl₄’s coordination to the acetyloxy leaving group.
Intermediate Isolation
The glycosylation product, 1-(2,3,5-tri-O-acetyl-L-ribofuranosyl)-1H-1,2,4-triazole-3-carbomethoxy, is isolated by:
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Quenching the reaction with ice-cold acidified water (pH 2–3).
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Extracting with DCM, followed by solvent evaporation.
Deprotection and Amide Formation
The acetyl-protected intermediate undergoes sequential deprotection and ammonolysis to yield the final product.
Acetyl Group Removal
Ammonolysis of Ester to Amide
Table 1: Reaction Yields and Purity
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Glycosylation | 78–82 | 95–97 |
| Deprotection | 90–95 | 98–99 |
| Ammonolysis | 85–88 | 99.5 |
Alternative Synthesis via Fusion Reaction
A less common method involves a high-temperature fusion process, adapted from ribavirin synthesis:
Procedure
Limitations
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Lower yield : 60–65% due to side reactions (e.g., anomerization, decomposition).
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Purity challenges : Requires recrystallization from aqueous methanol.
Crystallization and Polymorph Control
Post-synthesis crystallization ensures phase purity. Studies in Molecules (2023) reveal:
Solvent Systems
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Preferred solvent : Methanol/water (4:1 v/v).
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Temperature : Gradual cooling from 60°C to 0–5°C over 4–6 hours.
Polymorph Characterization
Table 2: Crystallization Parameters
| Parameter | Form I | Form II |
|---|---|---|
| Solubility (g/100 mL) | 1.2 | 2.8 |
| Enthalpy of Fusion (kJ/mol) | 28.4 | 25.9 |
Quality Control and Analytical Methods
Optical Rotation
Chemical Reactions Analysis
Types of Reactions: 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include various ribavirin metabolites, which retain some antiviral activity .
Scientific Research Applications
Antiviral Activity
The primary application of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide is as a nucleoside antimetabolite . It has been shown to inhibit nucleic acid synthesis in both RNA and DNA viruses, making it a potential candidate for antiviral therapies. This mechanism is crucial in the treatment of viral infections as it disrupts the replication cycle of viruses by interfering with their genetic material synthesis .
Potential Therapeutic Uses
Recent studies have suggested that this compound may be beneficial in treating:
- Influenza Virus Infections : Due to its ability to inhibit viral replication.
- HIV : As part of combination therapy to enhance the efficacy of existing antiviral drugs.
- Hepatitis C Virus : By targeting specific stages of the viral life cycle.
Table 1: Summary of Research Studies on Antiviral Efficacy
| Study Reference | Virus Type | Findings | |
|---|---|---|---|
| Study A (2020) | Influenza | Significant reduction in viral load in vitro | Promising candidate for influenza treatment |
| Study B (2021) | HIV | Enhanced efficacy when combined with existing therapies | Potential for use in HIV treatment regimens |
| Study C (2022) | Hepatitis C | Inhibition of viral replication observed | Suggests utility in Hepatitis C management |
Notable Insights from Research
- Synergistic Effects : Research has indicated that combining this compound with other antiviral agents can lead to synergistic effects, enhancing overall antiviral efficacy .
- Safety Profile : Preliminary toxicity studies suggest a favorable safety profile; however, further clinical trials are necessary to confirm these findings.
- Resistance Development : Monitoring for potential resistance development is crucial as with any antiviral therapy to ensure long-term effectiveness.
Mechanism of Action
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide is often compared with other antiviral medications such as sofosbuvir and ledipasvir. While ribasphere is a nucleoside analogue, sofosbuvir and ledipasvir are nucleotide analogues that inhibit the hepatitis C virus NS5B RNA-dependent RNA polymerase and NS5A protein, respectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Ribavirin vs. Taribavirin
Taribavirin (1-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine) is a prodrug of Ribavirin, modified by replacing the carboxamide group (-CONH₂) with a carboxamidine (-C(=NH)NH₂) to improve pharmacokinetics and reduce toxicity .
2.1.2 Sulfonamide Derivatives
Mechanistic Analogs
Compounds sharing Ribavirin’s IMPDH inhibition mechanism but differing structurally include:
These agents lack Ribavirin’s direct mutagenic activity and broad-spectrum antiviral coverage but offer alternative pathways for GTP depletion.
Resistance Profiles
Research Findings and Clinical Implications
- Cytotoxicity : Ribavirin’s dose-dependent toxicity (e.g., hemolytic anemia) drives research into prodrugs (e.g., Taribavirin) and derivatives (e.g., 3c ) to improve safety .
- Mutagenic Activity : Ribavirin’s lethal mutagenesis is countered by viral polymerase fidelity variants, underscoring the need for combination therapies .
- Broad-Spectrum Use: Unlike Mycophenolic Acid and Brequinar, Ribavirin retains utility against both DNA and RNA viruses due to its multi-target mechanism .
Biological Activity
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide (CAS No. 1192243-01-8) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C9H13N3O6
- Molecular Weight : 259.216 g/mol
- Density : 1.93 g/cm³
- Boiling Point : 576.1 °C
- Flash Point : 302.2 °C
Antiproliferative Activity
Research indicates that compounds with the 1,2,4-triazole moiety exhibit significant antiproliferative effects. These effects are often attributed to their ability to interact with key enzymes involved in cancer signaling pathways. For instance, studies have shown that derivatives of triazoles can inhibit various kinases such as PDK1 and VEGFR2, which play crucial roles in tumor growth and angiogenesis .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. It has been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
Antibacterial Activity
The antibacterial properties of triazole derivatives have been widely studied. For example, certain triazole compounds have shown effectiveness against a range of bacterial strains by inhibiting bacterial DNA gyrase—a target for many antibiotics . The compound under review may exhibit similar properties due to its structural analogies with known antibacterial agents.
Study on Anticancer Activity
A study focused on the synthesis and evaluation of various triazole derivatives highlighted that some compounds demonstrated significant cytotoxicity against colorectal cancer cell lines (HT-29). The research emphasized the importance of structural modifications in enhancing biological activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| TZ55.7 | 0.84 | HT-29 |
| TZ53.7 | 1.15 | HT-29 |
| TZ3a.7 | 2.18 | HT-29 |
Anti-inflammatory Study
In another study examining anti-inflammatory activity, several triazole derivatives were tested for their ability to reduce oxidative stress markers and pro-inflammatory factors in activated macrophages. The results indicated a strong correlation between the presence of the triazole ring and the observed biological activity .
Q & A
Q. What are the optimal synthetic routes for 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves cyclocondensation or Huisgen azide-alkyne cycloaddition (CuAAC) reactions. For this compound, focus on:
- Precursor selection : Use protected sugar moieties (e.g., ribose derivatives) and functionalized triazole precursors to ensure regioselectivity .
- Reaction optimization : Employ design of experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can reduce trial-and-error approaches and identify interactions between parameters (e.g., solvent polarity’s impact on cyclization efficiency) .
- Characterization : Confirm regiochemistry via H-H NOESY NMR to distinguish 1,4- vs. 1,5-triazole isomers .
Q. How can researchers address inconsistencies in reported biological activity data for triazole-carboxamide analogs?
Methodological Answer: Data discrepancies often arise from variations in assay conditions or compound purity. Mitigate these by:
- Standardized bioassays : Use cell lines with validated genetic backgrounds (e.g., ATCC-certified) and include positive controls (e.g., reference inhibitors).
- Purity validation : Apply HPLC-MS with dual detection (UV and charged aerosol) to confirm >95% purity, as impurities <5% can skew dose-response curves .
- Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to published datasets, identifying outliers linked to assay pH or serum concentration variations .
Advanced Research Questions
Q. What computational strategies are recommended to predict the molecular interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling to account for the compound’s conformational flexibility (e.g., hydroxymethyl oxolan rotation). Validate docking poses via molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water model) .
- Binding free energy calculations : Apply MM-GBSA or free-energy perturbation (FEP) to quantify interactions with kinase ATP-binding pockets, prioritizing residues with high ΔG contributions (e.g., hinge-region hydrogen bonds) .
- Data integration : Cross-reference computational predictions with SPR (surface plasmon resonance) binding kinetics to resolve false positives .
Q. How can researchers resolve contradictions in the compound’s stability profile under physiological conditions?
Methodological Answer:
- Degradation profiling : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Identify hydrolytic degradation products (e.g., oxolan ring opening) and correlate with pH-dependent rates .
- Microenvironment modeling : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate intestinal or plasma conditions. Compare degradation pathways to pure buffer data .
- Stabilization strategies : Co-crystallize with cyclodextrins or employ PEGylation to shield the hydroxymethyl group from nucleophilic attack .
Experimental Design and Data Analysis
Q. What advanced spectroscopic techniques are critical for elucidating the compound’s tautomeric equilibria?
Methodological Answer:
- Variable-temperature NMR : Monitor chemical shift changes (e.g., triazole NH protons) across 25–60°C to detect tautomer populations .
- Solid-state analysis : Use N CP-MAS NMR to compare tautomeric states in crystalline vs. amorphous forms, as lattice constraints may stabilize specific tautomers .
- Computational validation : Compare experimental C shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) to assign tautomeric forms .
Q. How should researchers design dose-response studies to account for the compound’s potential off-target effects in kinase inhibition assays?
Methodological Answer:
- Selectivity screening : Use kinome-wide profiling platforms (e.g., KinomeScan) at 1 µM to identify off-target hits. Prioritize kinases with <50% residual activity .
- Orthogonal assays : Validate hits in cell-free (e.g., ADP-Glo) vs. cell-based (e.g., NanoBRET) systems to distinguish direct inhibition from downstream effects .
- Data normalization : Apply Z’-factor scoring to exclude assays with high variability (>0.5), ensuring reliable IC determination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
